Product packaging for 2-Isobutoxy-6-methylbenzoic acid(Cat. No.:)

2-Isobutoxy-6-methylbenzoic acid

Cat. No.: B8167975
M. Wt: 208.25 g/mol
InChI Key: CPCPTPQAPGHHLA-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the field of organic synthesis. acs.orgnih.gov Its structural simplicity and the reactivity of the carboxyl group make it a versatile starting material for the construction of more complex molecules. nih.gov In contemporary chemical research, these scaffolds are extensively used to create a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with novel properties. nih.govnih.gov

The utility of the benzoic acid framework lies in its ability to undergo a variety of chemical transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to diverse chemical structures. rsc.org Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, allowing for precise control over the final molecular architecture. This adaptability has made benzoic acid derivatives indispensable in the synthesis of complex natural products and medicinally important compounds. For instance, they are key components in the development of inhibitors for anti-apoptotic proteins, which are significant targets in cancer therapy. nih.gov

Overview of Alkoxy- and Methyl-Substituted Benzoic Acids in Contemporary Research

The introduction of alkoxy and methyl substituents onto the benzoic acid ring significantly influences the molecule's physical, chemical, and biological properties. mdpi.commdpi.com These substitutions can alter electronic effects, steric hindrance, and lipophilicity, which in turn affects reactivity and interactions with biological targets.

Alkoxy-substituted benzoic acids are of particular interest due to the electronic and coordinating effects of the alkoxy group. mdpi.comresearchgate.net The oxygen atom can act as a hydrogen bond acceptor and can coordinate to metal centers, which is a crucial feature in designing catalysts and supramolecular assemblies. nih.gov Research has shown that the position of the alkoxy group can direct the regioselectivity of certain reactions, such as C-H activation, which is a powerful tool for creating complex heterocyclic structures. mdpi.com These compounds are also investigated for their liquid crystalline properties, where the alkoxy chains contribute to the formation of ordered supramolecular structures. nih.gov

Methyl-substituted benzoic acids introduce steric bulk and alter the electronic nature of the aromatic ring through hyperconjugation. The methyl group's position can have a profound impact on the conformation of the molecule. For example, in 2-acetoxy-6-methylbenzoic acid (a close analog to the title compound), the methyl group causes significant rotation of the carboxyl group out of the plane of the benzene (B151609) ring due to steric hindrance. researchgate.net This conformational change can be critical in the context of enzyme-substrate interactions or the design of specific molecular shapes. Compounds like 2-hydroxy-6-methylbenzoic acid serve as important precursors for various antibiotics and anticancer agents. caymanchem.com

The combination of both alkoxy and methyl groups on a benzoic acid scaffold, as seen in derivatives like 2-propoxy-5-methylbenzoic acid, allows for the fine-tuning of these properties. nih.govnist.gov The synthesis of such disubstituted benzoic acids is an active area of research, often requiring multi-step procedures to achieve the desired substitution pattern. nih.gov

Scope and Objectives of Research on 2-Isobutoxy-6-methylbenzoic Acid

While extensive research exists for a variety of substituted benzoic acids, dedicated studies on This compound are not widely reported in publicly available literature. However, based on the established significance of its structural components—the ortho-methyl and ortho-isobutoxy groups—a clear scope for future research can be defined.

The primary objective of investigating this compound would be to systematically characterize its chemical and physical properties and to explore its potential in materials science and medicinal chemistry. Key research objectives would include:

Synthesis and Structural Analysis: Developing an efficient and scalable synthesis route is the first critical step. Subsequent detailed structural analysis, likely using X-ray crystallography and NMR spectroscopy, would be essential to understand the conformational effects of the bulky isobutoxy group in conjunction with the adjacent methyl group. This would provide valuable data on how these ortho substituents influence the torsion angle of the carboxylic acid group relative to the aromatic ring, a feature known to be significant in related molecules like 6-methylaspirin. researchgate.net

Investigation of Physicochemical Properties: A thorough study of its acidity (pKa), solubility, and lipophilicity would provide fundamental data for its potential application. Comparing these properties to simpler analogs like 2-methoxy-6-methylbenzoic acid would elucidate the specific contribution of the isobutoxy group.

Exploration in Materials Science: Given that alkoxy benzoic acids are known to form liquid crystals, research into the potential mesomorphic properties of this compound and its derivatives would be a logical avenue. The branched isobutyl chain might induce unique packing arrangements and phase behaviors.

Screening for Biological Activity: As many substituted benzoic acids exhibit biological activity, screening this compound for various effects (e.g., antifungal, antibacterial, or as an inhibitor of specific enzymes) would be a primary goal. nih.govnih.gov The specific substitution pattern offers a unique combination of steric and electronic features that could lead to novel biological interactions.

In essence, research on this compound would serve to expand the structure-property relationship knowledge base for disubstituted benzoic acids and could potentially uncover a new molecule with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B8167975 2-Isobutoxy-6-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPTPQAPGHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isobutoxy 6 Methylbenzoic Acid and Analogues

Strategic Approaches to the Isobutoxy Moiety Installation

A critical step in the synthesis of the target molecule is the formation of the isobutoxy ether linkage at the C2 position of the benzoic acid core. This is typically achieved through the O-alkylation of a corresponding phenol (B47542) precursor, most commonly 2-hydroxy-6-methylbenzoic acid. caymanchem.com

O-alkylation is a fundamental transformation in organic synthesis for the formation of ethers. In the context of substituted benzoic acids, the Williamson ether synthesis is the most prevalent and versatile method. taylorandfrancis.com This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For the synthesis of 2-isobutoxy-6-methylbenzoic acid, the starting material is typically 2-hydroxy-6-methylbenzoic acid or its ester derivative. The phenolic hydroxyl group is deprotonated using a suitable base to form a sodium or potassium phenoxide. This intermediate then reacts with an isobutyl electrophile to yield the desired ether.

The choice of base is crucial to ensure complete deprotonation without promoting unwanted side reactions. Common bases used for this purpose are listed in the table below.

BaseSolventTypical ConditionsRef.
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Room temperature to moderate heating youtube.com
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileReflux
Sodium Hydroxide (B78521) (NaOH)Water, EthanolPhase Transfer Catalysis or Reflux wikipedia.org

This table illustrates common base and solvent systems used in Williamson ether synthesis for phenolic substrates.

The Williamson ether synthesis relies on an SN2 mechanism, where an alkoxide ion attacks an alkyl halide. wikipedia.org Therefore, the choice of the alkylating agent is critical for the success of the reaction.

Isobutyl Halides : Primary alkyl halides are ideal substrates for the SN2 reaction as they are less sterically hindered and less prone to competing elimination reactions. taylorandfrancis.commasterorganicchemistry.com Isobutyl bromide or isobutyl chloride are commonly used as the electrophile to introduce the isobutoxy group. The reaction involves the nucleophilic attack of the phenoxide derived from 2-hydroxy-6-methylbenzoic acid on the primary carbon of the isobutyl halide. wikipedia.org

Isobutyl Alcohols : While alkyl halides are the classic electrophiles, alcohols can also be used, though they first need to be converted into a better leaving group. A common strategy is to convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. wikipedia.org Therefore, isobutyl alcohol can be reacted with tosyl chloride in the presence of a base like pyridine (B92270) to form isobutyl tosylate, which can then be used to alkylate the phenolic precursor.

The general mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2). wikipedia.org The reaction works best with primary alkyl halides and is sensitive to steric hindrance. wikipedia.orgyoutube.com

Regioselective Functionalization of the Benzoic Acid Core

Achieving the desired 1,2,6-substitution pattern on the benzene (B151609) ring requires highly regioselective reactions. The directing effects of the carboxyl, methyl, and alkoxy groups must be carefully considered and controlled.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position. The carboxylate group itself can serve as a potent directing group. organic-chemistry.orgacs.org

Studies on unprotected 2-methoxybenzoic acid, an analogue of the target compound, have shown that treatment with strong bases like s-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). organic-chemistry.orgnih.govacs.org This lithiated intermediate can then be quenched with an electrophile to introduce a substituent at the desired position. This methodology provides a highly regioselective route to contiguously substituted benzoic acids that are often difficult to prepare using classical electrophilic substitution methods. acs.org

Directing GroupReagent SystemPosition of MetalationRef.
-COOHs-BuLi / TMEDAC6 (ortho to carboxylate) organic-chemistry.orgnih.gov
-COOHn-BuLi / t-BuOKC3 (ortho to methoxy) organic-chemistry.orgnih.gov
-CONR₂n-BuLi or s-BuLi / TMEDAC6 (ortho to amide) acs.org

This table summarizes regioselective metalation conditions for substituted benzoic acids, demonstrating how different reagent systems can direct functionalization to specific positions.

Alternatively, palladium-catalyzed C-H activation offers another route for the ortho-alkylation of benzoic acids using alkyl halides. nih.govnih.gov This approach avoids the use of strong organolithium bases.

The substituents on the this compound ring dictate the position of any further electrophilic aromatic substitution. The isobutoxy and methyl groups are both electron-donating and act as ortho-para directors. libretexts.org The carboxylic acid group, however, is electron-withdrawing and a meta-director. quora.com

In this specific substitution pattern, the powerful ortho-para directing influence of the alkoxy and methyl groups dominates. The positions ortho and para to these activating groups are C3, C4, and C5. The C3 and C5 positions are ortho to one activating group and meta to the other, while the C4 position is para to the methyl group. The steric hindrance from the adjacent isobutoxy and carboxyl groups at the C3 position would likely disfavor substitution there. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions. For example, nitration of similar substrates typically occurs at the positions activated by the electron-donating groups. youtube.commasterorganicchemistry.com

Nucleophilic aromatic substitution, on the other hand, is less common on such an electron-rich ring unless a good leaving group is present and activated by strongly electron-withdrawing groups.

Multi-Step Synthetic Sequences and One-Pot Transformations

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. weebly.com A plausible synthetic route could begin with 2-methyl-6-nitrobenzoic acid.

A patent describes a multi-step synthesis for the analogous 2-methoxy-6-methylbenzoic acid which can be adapted. google.com The sequence involves:

Reduction : The nitro group of 2-methyl-6-nitrobenzoic acid is reduced to an amine, yielding 2-amino-6-methylbenzoic acid. This is typically done via catalytic hydrogenation using a palladium or platinum catalyst. google.com

Diazotization and Hydrolysis : The resulting amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid. google.com

O-Alkylation : The final step is the Williamson ether synthesis, as described in section 2.1, using an isobutyl halide to install the isobutoxy group.

Integration of Reduction-Hydrogenation, Diazotization, and Hydrolysis

A key synthetic strategy for producing analogous alkoxybenzoic acids, which can be adapted for this compound, involves a multi-step sequence starting from a nitro-substituted precursor. This process integrates reduction-hydrogenation, diazotization, and hydrolysis. google.com

The synthesis of a related compound, 2-methoxy-6-methylbenzoic acid, provides a clear template for this methodology. google.com The process begins with the reduction of 2-methyl-6-nitrobenzoic acid or its corresponding methyl ester. google.com This is typically achieved through catalytic hydrogenation using hydrogen gas as the hydrogen source and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com The reaction is generally carried out in a solvent like methanol (B129727) at elevated temperatures (60-90 °C) and pressures (0.5-1.5 MPa). google.com

Following the reduction to form the amino intermediate (2-amino-6-methylbenzoic acid or its ester), the synthesis proceeds through a one-pot reaction involving diazotization, hydrolysis, and esterification. google.com The amino group is converted into a diazonium salt using a diazotization reagent like a sulfuric acid solution of nitrosyl sulfuric acid or a nitrite (B80452) ester (e.g., methyl nitrite, ethyl nitrite). google.com This is performed at low temperatures (0-15 °C). google.com The resulting diazonium salt is unstable and is immediately subjected to hydrolysis and alcoholysis by heating the solution (50-66 °C), which leads to the formation of a hydroxyl group on the aromatic ring, yielding a 2-hydroxy-6-methylbenzoate. google.com Because the reaction occurs in an alcohol solvent (e.g., methanol) under acidic conditions, simultaneous esterification of the carboxylic acid can occur. google.com

Sequential Esterification and Carboxylic Acid Hydrolysis in Synthesis

The final steps in the synthesis often involve esterification followed by hydrolysis to yield the desired carboxylic acid. In the context of synthesizing alkoxybenzoic acids, once the hydroxyl intermediate (e.g., 2-hydroxy-6-methyl benzoate) is formed, it undergoes an etherification reaction to introduce the alkoxy group. google.com For this compound, this would involve reacting the hydroxyl intermediate with an isobutyl halide or a similar isobutylating agent.

This sequential approach ensures that the carboxylic acid group, which could interfere with earlier steps, is protected as an ester until the final stage of the synthesis. google.com

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and its analogs relies on various catalytic systems to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. These include metal complexes, phase-transfer catalysts, and heterogeneous catalysts.

Application of Metal Complex Catalysts

Metal complex catalysts are employed in various organic transformations, including oxidation and coupling reactions that can be relevant to the synthesis of benzoic acid derivatives. For instance, cobalt species, in conjunction with N-hydroxyphthalimide (NHPI), have been used to catalyze the efficient oxidation of alcohols to carboxylic acids using molecular oxygen. organic-chemistry.org In the synthesis of aromatic compounds, nickel complexes, such as Ni(cod)2 with triphenylphosphine (B44618) (PPh3) as a ligand, have been utilized for arylation reactions. rsc.org Furthermore, copper catalysts are instrumental in condensation reactions, such as the formation of o-nitrodiphenyl ether from o-chloronitrobenzene and potassium phenoxide, which is a key step in certain ether syntheses. crdeepjournal.org

Phase-Transfer Catalysis in Alkoxybenzoic Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgyoutube.com This methodology is particularly useful in the synthesis of ethers (alkoxylation), where an alkoxide salt (often in the aqueous phase or as a solid) reacts with an organic substrate. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anion (e.g., a phenoxide) from the aqueous or solid phase into the organic phase where it can react with the substrate. crdeepjournal.orgyoutube.comyoutube.com

This technique can be applied to the synthesis of alkoxybenzoic acids by facilitating the O-alkylation of a hydroxybenzoic acid precursor. For example, the synthesis of o-nitrodiphenyl ether has been accomplished by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a phase-transfer catalyst. crdeepjournal.org This approach can enhance reaction rates, improve yields, and allow for milder reaction conditions, making it a valuable tool in the synthesis of compounds like this compound. crdeepjournal.orgresearchgate.net

Role of Heterogeneous Catalysts (e.g., Palladium-Carbon, Platinum-Carbon) in Reduction Steps

Heterogeneous catalysts play a crucial role in the reduction steps of synthetic pathways leading to benzoic acid derivatives. Specifically, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used for the catalytic hydrogenation of nitro groups to amines. google.com In the synthesis of 2-amino-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid, Pd/C or Pt/C is used as the catalyst with hydrogen gas in a solvent like methanol. google.com These catalysts are highly efficient and can be easily separated from the reaction mixture by filtration, simplifying the purification process. google.com

The reaction conditions for these reductions are typically optimized for temperature and pressure to ensure complete conversion of the starting material. google.com For example, a temperature range of 60-90 °C and a hydrogen pressure of 0.5-1.5 MPa are reported for the reduction of 2-methyl-6-nitrobenzoic acid. google.com Supported gold (Au) nanoparticle catalysts have also shown utility in aerobic dehydrogenative aromatization reactions, highlighting the versatility of heterogeneous systems. acs.orgacs.org

Catalyst Type Application in Synthesis Example Reaction Reference
Heterogeneous (Pd/C, Pt/C) Reduction of nitro groups2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid google.com
Phase-Transfer (Quaternary Salts) O-alkylationSynthesis of ethers from phenoxides and alkyl halides crdeepjournal.org
Metal Complex (Co, Ni, Cu) Oxidation, CouplingOxidation of alcohols, arylation, ether synthesis organic-chemistry.orgrsc.orgcrdeepjournal.org
Heterogeneous (Au/CeO2) Dehydrogenative AromatizationSynthesis of substituted anilines acs.orgacs.org

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound requires the preparation of key precursors and intermediates. The specific starting materials can vary, but a common route involves building the molecule from simpler, commercially available compounds.

A critical intermediate for this synthesis is 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). biosynth.comcaymanchem.comgeorganics.sk This compound provides the core benzoic acid structure with the methyl and hydroxyl groups in the correct positions for subsequent isobutoxylation. 2-Hydroxy-6-methylbenzoic acid is a natural product that can be synthesized through various means. biosynth.com

Another important precursor is 2-methyl-6-nitrobenzoic acid, which serves as the starting point for the reduction-diazotization-hydrolysis sequence described previously. google.com The synthesis of this nitro compound can be achieved through the nitration of m-xylene (B151644) (1,3-dimethylbenzene). google.comchegg.com The nitration of m-xylene with a mixture of nitric acid and sulfuric acid produces a mixture of isomers, including 2,6-dimethylnitrobenzene and 2,4-dimethylnitrobenzene. google.comgoogle.com The 2,6-dimethylnitrobenzene can then be selectively oxidized to form 2-methyl-6-nitrobenzoic acid.

The synthesis of 2,6-dimethylnitrobenzene itself has been optimized using methods such as continuous synthesis in a micro-tube reactor, with reported yields of around 40% for the desired isomer. google.comgoogle.com

Precursor/Intermediate Role in Synthesis Typical Synthesis Method Reference
m-Xylene (1,3-dimethylbenzene)Starting materialCommercially available chegg.com
2,6-DimethylnitrobenzenePrecursor to the nitro-acidNitration of m-xylene google.comgoogle.com
2-Methyl-6-nitrobenzoic acidPrecursor for reduction/diazotizationOxidation of 2,6-dimethylnitrobenzene google.com
2-Amino-6-methylbenzoic acidIntermediateReduction of 2-methyl-6-nitrobenzoic acid google.com
2-Hydroxy-6-methylbenzoic acidKey intermediate for etherificationHydrolysis of the diazonium salt of 2-amino-6-methylbenzoic acid google.com

Preparation of 2-Amino-6-methylbenzoic Acid Intermediates

2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is another pivotal intermediate. A common synthetic pathway to this compound begins with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group.

A documented synthesis for the analogue 2-methoxy-6-methylbenzoic acid starts with 2-methyl-6-nitrobenzoic acid. google.com The first step is a reduction hydrogenation reaction to convert the nitro group to an amino group, yielding 2-amino-6-methylbenzoic acid. This transformation is typically carried out using hydrogen gas with a palladium-carbon or platinum-carbon catalyst in a methanol solvent. google.com The reaction proceeds at temperatures between 60-90 °C and hydrogen pressures of 0.5-1.5 MPa. google.com

From 2-amino-6-methylbenzoic acid, further transformations can be carried out. For instance, a one-pot reaction involving diazotization, hydrolysis, and esterification can convert the amino group to a hydroxyl group, forming 2-hydroxy-6-methyl benzoate. google.com

An alternative approach to amino-benzoic acid derivatives involves the amination of halo-benzoic acids. For example, 2-amino-6-nitrobenzoic acid can be prepared by reacting a 2-halo-6-nitrobenzoic acid (where the halo group can be F, Cl, Br, or I) with ammonia. google.com This reaction is facilitated by a cuprous catalyst, which allows for milder reaction conditions and high conversion rates, making it suitable for industrial-scale production. google.com

Interactive Data Table: Key Reactions in the Synthesis of Amino-methylbenzoic Acid Intermediates

Reaction Type Starting Material Product Key Reagents/Conditions Reference
Catalytic Hydrogenation 2-Methyl-6-nitrobenzoic acid 2-Amino-6-methylbenzoic acid H₂, Pd/C or Pt/C, Methanol, 60-90°C, 0.5-1.5 MPa google.com
Cuprous-Catalyzed Aminolysis 2-Halo-6-nitrobenzoic acid 2-Amino-6-nitrobenzoic acid Ammonia, Cuprous catalyst, Organic solvent google.com
Diazotization/Hydrolysis 2-Amino-6-methylbenzoic acid 2-Hydroxy-6-methyl benzoate Diazotization reagent, Methanol google.com

Green Chemistry Principles in the Synthesis of this compound

While specific green chemistry literature for the synthesis of this compound is not prominent, the principles of green chemistry can be applied to its hypothetical production pathway, which would likely involve the alkylation of 2-hydroxy-6-methylbenzoic acid. The synthesis of benzoic acid derivatives, in general, has been a subject of green chemistry research, focusing on sustainable feedstocks, safer reagents, and energy efficiency. rsc.orgescholarship.orggoogle.com

A key green consideration is the source of the benzoic acid framework. Traditionally derived from petroleum-based feedstocks like toluene, research has explored the synthesis of benzoic acid from renewable, biomass-derived materials such as quinic acid and shikimic acid, which are obtainable from glucose. escholarship.org Another approach involves utilizing lignin-based benzoic acid derivatives, which can be obtained through the oxidative cleavage of lignin, a major component of biomass. rsc.org

In the synthetic steps themselves, green principles advocate for the replacement of hazardous reagents. For instance, the oxidation of a methyl group to a carboxylic acid, a necessary step in many syntheses, often employs heavy metal oxidants like potassium permanganate (B83412) or chromium trioxide, which generate significant toxic waste. google.com Greener alternatives include using hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of a transfer metal catalyst. google.com This method is highly efficient, energy-saving, and produces water as the primary byproduct, thus avoiding pollution. google.com Similarly, the aerobic auto-oxidation of aldehydes to carboxylic acids, using oxygen as the terminal oxidant, represents a sustainable alternative that can minimize waste. rsc.org

The use of catalysts is a cornerstone of green chemistry. The palladium-catalyzed carbonylation mentioned for 2-chloro-6-methylbenzoic acid synthesis is an excellent example, as the catalyst is highly efficient and reduces the need for stoichiometric reagents. acs.org Likewise, the catalytic hydrogenation of a nitro group to an amine using a Pd/C catalyst is a classic green transformation. google.com

Finally, the choice of solvent is crucial. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents, with water being the ideal. Methodologies like the Schotten-Baumann reaction for benzoylation have been successfully performed in aqueous environments at room temperature, demonstrating the feasibility of reducing reliance on organic solvents. brazilianjournals.com.br Applying these principles—utilizing bio-based starting materials, employing catalytic methods, using benign oxidants like H₂O₂ or O₂, and choosing aqueous or other green solvents—would significantly enhance the environmental profile of the synthesis of this compound.

Investigations into the Chemical Reactivity and Transformation Pathways of 2 Isobutoxy 6 Methylbenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group, readily participating in a range of reactions.

2-Isobutoxy-6-methylbenzoic acid can undergo esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. youtube.commasterorganicchemistry.com This equilibrium process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comyoutube.com

To drive the reaction towards the formation of the ester product, it is common practice to use a large excess of the alcohol or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The use of a strong acid catalyst like sulfuric acid is also advantageous as it is a strong dehydrating agent. khanacademy.org

For example, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-isobutoxy-6-methylbenzoate.

Table 1: Examples of Esterification Reactions

AlcoholCatalystProduct
MethanolH₂SO₄Methyl 2-isobutoxy-6-methylbenzoate
EthanolH₂SO₄Ethyl 2-isobutoxy-6-methylbenzoate

It is important to note that while the general principles of Fischer esterification apply, the steric hindrance caused by the ortho-methyl and isobutoxy groups may influence the reaction rate. In some cases, alternative esterification methods might be employed to overcome this steric hindrance. A related synthesis of 2-propoxy-5-methylbenzoic acid highlights that the propylation of the ethyl ester of p-cresotinic acid followed by hydrolysis is a preferred route, suggesting that direct esterification of a sterically hindered benzoic acid can be challenging. nih.gov

The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process that requires high temperatures. khanacademy.orgyoutube.com To facilitate amide formation under milder conditions, the carboxylic acid is typically activated. orgsyn.org This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com

Common methods for activating carboxylic acids include their conversion to acid chlorides, acid annhydrides, or the use of coupling agents. youtube.comorgsyn.org For instance, reacting this compound with thionyl chloride (SOCl₂) would produce 2-isobutoxy-6-methylbenzoyl chloride. This highly reactive acid chloride can then readily react with an amine, such as methylamine, to form the corresponding amide, N-methyl-2-isobutoxy-6-methylbenzamide. youtube.com During this reaction, a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. khanacademy.orgyoutube.com

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. youtube.com Boric acid has also emerged as a green and efficient catalyst for the direct amidation of carboxylic acids. orgsyn.org

Table 2: Amide Formation from this compound

AmineActivation MethodProduct
AmmoniaAcid Chloride2-Isobutoxy-6-methylbenzamide
MethylamineAcid ChlorideN-methyl-2-isobutoxy-6-methylbenzamide
AnilineDCC CouplingN-phenyl-2-isobutoxy-6-methylbenzamide

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2-isobutoxy-6-methylbenzoate. A patent for the synthesis of 2-methoxy-6-methylbenzoic acid describes a similar hydrolysis step where the methyl ester is treated with sodium hydroxide and water, followed by acidification to yield the final product. google.com

This salt-forming ability is a key characteristic of carboxylic acids and is important in various applications, including purification and formulation. The polymorphism and cocrystal salt formation of related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid have been studied, indicating the potential for this compound to form various crystalline salt forms. rsc.org

Reactivity of the Isobutoxy Group

The isobutoxy group, an ether linkage, is generally stable but can undergo specific reactions under certain conditions.

Ethers are known to be relatively unreactive, which is why they are often used as solvents in organic reactions. masterorganicchemistry.com However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically by treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comwikipedia.orglibretexts.org

The cleavage of an ether involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com A nucleophile, such as the halide ion from the acid, then attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.com

In the case of this compound, the ether is an aryl alkyl ether. Cleavage of such ethers with a strong acid like HI will typically proceed via an Sₙ2 mechanism at the less hindered alkyl carbon. libretexts.org This would result in the formation of 2-hydroxy-6-methylbenzoic acid and isobutyl iodide. The reaction occurs at the alkyl-oxygen bond because the aromatic ring is resistant to nucleophilic attack. libretexts.org The reaction is unlikely to proceed via an Sₙ1 mechanism as this would require the formation of a relatively unstable primary carbocation from the isobutyl group. youtube.com

The isobutoxy group itself is not readily oxidized under standard conditions. However, the presence of the aromatic ring can influence the reactivity of adjacent C-H bonds. The benzylic position, the carbon atom attached directly to the aromatic ring, is particularly susceptible to oxidation. libretexts.orgopenstax.orglibretexts.org In this compound, the methyl group is at a benzylic position and could potentially be oxidized to a carboxylic acid group under strong oxidizing conditions, such as with hot potassium permanganate (B83412) (KMnO₄). libretexts.orgopenstax.org This would lead to the formation of 2-isobutoxyphthalic acid.

The isobutoxy group itself does not have a benzylic hydrogen and is therefore less prone to this type of oxidation. libretexts.orgopenstax.org Rearrangement reactions of the isobutoxy group are not common under typical synthetic conditions. One notable rearrangement involving a related functional group is the Rubottom oxidation, where silyl (B83357) enol ethers are oxidized to α-hydroxy carbonyl compounds, a process that involves a 1,4-silyl migration (Brook rearrangement). wikipedia.org However, this is not directly applicable to the isobutoxy group in this context.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is a site for various chemical modifications, primarily through free radical mechanisms at the benzylic position.

The benzylic position of the methyl group is susceptible to functionalization through oxidation and halogenation, offering pathways to synthesize a range of derivatives.

Benzylic Oxidation: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid, though this may also lead to degradation of the aromatic ring under harsh conditions. Milder oxidants like selenium dioxide (SeO2) can selectively oxidize the methyl group to an aldehyde.

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Predicted Outcomes of Benzylic Functionalization Reactions

Reaction Type Reagents Predicted Product
Oxidation KMnO4, heat 2-Isobutoxy-6-carboxybenzoic acid
Oxidation SeO2 2-Formyl-6-isobutoxybenzoic acid
Halogenation NBS, benzoyl peroxide 2-(Bromomethyl)-6-isobutoxybenzoic acid

Aromatic Ring Reactivity and Substitution Patterns

The isobutoxy and methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The interplay of these directing effects and the steric hindrance from the bulky substituents governs the regioselectivity of aromatic substitution reactions.

In electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the positions of incoming electrophiles are directed by the existing substituents. The powerful activating and ortho, para-directing isobutoxy group, along with the methyl group, would be expected to direct incoming electrophiles to the positions ortho and para to them. However, the positions ortho to both the isobutoxy and methyl groups are already substituted. The position para to the isobutoxy group (position 5) and the position para to the methyl group (position 4) are the most likely sites for substitution. The steric bulk of the isobutoxy and carboxylic acid groups at positions 2 and 1, respectively, would likely hinder substitution at the adjacent positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO3, H2SO4 2-Isobutoxy-6-methyl-4-nitrobenzoic acid
Bromination Br2, FeBr3 4-Bromo-2-isobutoxy-6-methylbenzoic acid
Friedel-Crafts Acylation CH3COCl, AlCl3 2-Isobutoxy-6-methyl-4-acetylbenzoic acid

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, the carboxylic acid group is deactivating, but not strongly enough to facilitate SNAr reactions under standard conditions. Furthermore, there are no suitable leaving groups on the ring. Therefore, the potential for nucleophilic aromatic substitution on the unsubstituted ring is low. However, if a leaving group such as a halogen were introduced onto the ring, SNAr reactions could become more feasible, particularly if activated by an additional nitro group.

Comparative Reactivity Studies with Isomeric Benzoic Acid Derivatives

A comparative analysis with its isomers, such as 3-isobutoxy-5-methylbenzoic acid or 4-isobutoxy-2-methylbenzoic acid, highlights the significance of substituent positioning on reactivity.

In an isomer like 4-isobutoxy-2-methylbenzoic acid, the steric hindrance around the carboxylic acid is reduced, which could lead to different reactivity in esterification reactions. For electrophilic aromatic substitution, the directing effects of the substituents in different isomeric arrangements would lead to different substitution patterns. For instance, in 4-isobutoxy-2-methylbenzoic acid, the positions ortho to the activating isobutoxy and methyl groups are less sterically hindered, potentially leading to a different distribution of products compared to the 2-isobutoxy-6-methyl isomer.

The acidity of the carboxylic acid group is also influenced by the position of the electron-donating isobutoxy and methyl groups. In this compound, the ortho-substituents can cause the carboxyl group to twist out of the plane of the aromatic ring, which can affect its resonance stabilization and thus its acidity.

Advanced Spectroscopic and Structural Elucidation of 2 Isobutoxy 6 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 2-Isobutoxy-6-methylbenzoic acid displays a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ), multiplicities, and integration values of these signals allow for the unambiguous assignment of each proton.

The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 4 (H-4) typically appears as a triplet, coupled to the adjacent protons at positions 3 and 5. The protons at positions 3 and 5 (H-3 and H-5) are observed as doublets, each coupled to H-4.

The isobutoxy group gives rise to three distinct signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and appear as a doublet. The methine proton (-CH-) is a multiplet due to coupling with both the methylene and the two methyl groups. The two equivalent methyl groups (-CH(CH ₃)₂) of the isobutyl moiety produce a characteristic doublet in the upfield region of the spectrum.

The methyl group attached to the benzene ring at position 6 (-CH₃) appears as a singlet, as it has no adjacent protons to couple with. The acidic proton of the carboxylic acid group (-COOH) is typically a broad singlet and may have a variable chemical shift depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH10.0 - 13.0br s1H
H-47.20 - 7.40t1H
H-3, H-56.80 - 7.00d2H
-O-CH ₂-3.80 - 4.00d2H
Ar-CH2.20 - 2.40s3H
-CH -(CH₃)₂2.00 - 2.20m1H
-CH(C H₃)₂0.90 - 1.10d6H

br s = broad singlet, t = triplet, d = doublet, s = singlet, m = multiplet

¹³C NMR Spectral Analysis Including DEPT Experiments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the carboxylic acid (-C OOH) is the most deshielded and appears at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by their substituents. The carbon atoms bearing the isobutoxy and methyl groups (C-2 and C-6) are significantly shifted compared to the other aromatic carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons at positions 1, 2, and 6, are not observed in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135
-C OOH170 - 175Absent
C-2155 - 160Absent
C-6135 - 140Absent
C-4128 - 132Positive (CH)
C-1125 - 130Absent
C-3, C-5115 - 120Positive (CH)
-O-C H₂-70 - 75Negative (CH₂)
-C H-(CH₃)₂27 - 32Positive (CH)
Ar-C H₃18 - 22Positive (CH₃)
-CH(C H₃)₂18 - 22Positive (CH₃)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structure Confirmation

Two-dimensional (2D) NMR experiments provide correlational information that confirms the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons H-3, H-4, and H-5. It would also show correlations between the methylene and methine protons of the isobutoxy group, and between the methine proton and the isobutyl methyl protons. docbrown.infochemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. docbrown.infochemicalbook.com Each cross-peak indicates a C-H bond. This experiment is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra. For example, the proton signal assigned to the Ar-CH₃ would show a correlation to the corresponding methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by a series of absorption bands that are indicative of its specific functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutoxy and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl group.

C=C Stretches: Aromatic C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ether linkage (-O-CH₂-) and the carboxylic acid (C-O) are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

O-H Bend: The O-H bending vibration of the carboxylic acid may appear as a broad peak around 920 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium to Strong
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
Aromatic C=C Stretch1450 - 1600Variable
C-O Stretch (Ether & Acid)1000 - 1300Medium to Strong
O-H Bend (Carboxylic Acid)900 - 950Broad

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar or symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C-C backbone of the isobutyl group, which may be weak in the FTIR spectrum. The symmetric C=C stretching of the benzene ring typically gives a strong Raman band around 1600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the molecular mass with very high accuracy. This precision allows for the calculation of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₁₆O₃), HRMS would confirm its exact mass, providing unequivocal evidence of its elemental composition. This level of accuracy is crucial for differentiating between isobaric compounds and verifying the successful synthesis of the target molecule.

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₆O₃
Calculated Exact Mass 208.10994 Da
Analysis Mode Electrospray Ionization (ESI)
Expected Ion (Positive Mode) [M+H]⁺
Expected Ion (Negative Mode) [M-H]⁻

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br It is ideal for the analysis of volatile and thermally stable compounds. academicjournals.org Benzoic acids, due to the polar carboxylic acid group, are generally not volatile enough for direct GC-MS analysis. academicjournals.org Therefore, a derivatization step, such as esterification with an agent like diazomethane (B1218177) or methyl chloroformate, is typically required to convert the carboxylic acid to a more volatile ester (e.g., methyl 2-isobutoxy-6-methylbenzoate). researchgate.net

Once derivatized, the compound is separated from other components in the GC column before entering the mass spectrometer. In the MS, it is ionized, commonly by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and identification by comparing it to spectral libraries. ub.edu

Table 2: Plausible GC-MS Fragmentation of Derivatized this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragment Structure
222[M]⁺ (Methyl 2-isobutoxy-6-methylbenzoate)C₁₃H₁₈O₃
165[M - C₄H₉]⁺Loss of the isobutyl group
149[M - C₄H₉O]⁺Loss of the isobutoxy group
133[M - C₄H₉O - CH₄]⁺Subsequent loss of methane
91[C₇H₇]⁺Tropylium ion, characteristic of toluene-like structures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Unlike GC-MS, LC-MS can directly analyze this compound in its native form without the need for derivatization. unimi.it The compound is first separated from impurities on a liquid chromatography column, typically a reversed-phase column like a C18.

Following separation, the eluent is introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI). This minimizes fragmentation, usually yielding a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which confirms the molecular weight. LC-MS is particularly valuable for assessing the purity of a sample by detecting and quantifying trace impurities. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a reliable method for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the spatial packing of molecules, which is governed by intermolecular forces.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar substituted benzoic acids allows for a well-founded prediction of its likely crystal structure. manchester.ac.uk Such compounds frequently crystallize in monoclinic space groups like P2₁/c or triclinic space groups such as P-1. The unit cell is the fundamental repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters would be precisely determined from the diffraction pattern.

Table 3: Illustrative Unit Cell Parameters for a Substituted Benzoic Acid

ParameterHypothetical ValueDescription
Crystal System MonoclinicA common crystal system for benzoic acid derivatives
Space Group P2₁/cA frequent space group featuring a twofold screw axis and a glide plane
a ~10-15 ÅLength of the first unit cell axis
b ~5-10 ÅLength of the second unit cell axis
c ~15-20 ÅLength of the third unit cell axis
α 90°Angle between axes b and c
β ~95-110°Angle between axes a and c
γ 90°Angle between axes a and b
Z 4Number of molecules per unit cell

Note: The values in this table are illustrative and based on typical data for similar molecular crystals.

The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the crystal structure is expected to be dominated by two key interactions:

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids almost universally form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. manchester.ac.uk This robust and highly directional interaction creates a characteristic R²₂(8) ring motif, which acts as a primary building block for the crystal lattice.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionParticipating GroupsExpected Geometry
Hydrogen Bonding A strong, directional interaction crucial for crystal packing.Carboxylic acid groups (-COOH)Formation of centrosymmetric R²₂(8) dimers.
π-π Stacking An attractive, non-covalent interaction between aromatic rings.Benzene ringsParallel-displaced or T-shaped stacking arrangements.
Van der Waals Forces Weak, non-specific interactions between all atoms.Entire molecule, particularly the isobutoxy and methyl groupsContribution to overall crystal density and stability.

Conformational Analysis in the Crystalline State

A comprehensive understanding of the three-dimensional arrangement of atoms in a molecule is paramount to elucidating its chemical and physical properties. For this compound, the conformation in the crystalline state provides a foundational model for its behavior in the solid phase. This analysis, typically achieved through single-crystal X-ray diffraction, reveals the precise bond lengths, bond angles, and torsion angles that define the molecule's structure when packed in a crystal lattice.

However, a thorough search of the existing scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. While the crystal structures of related substituted benzoic acids have been reported, providing a general framework for how these molecules might behave, the unique steric and electronic contributions of the isobutoxy and methyl groups at the 2 and 6 positions, respectively, would lead to a distinct conformational preference for the target molecule.

In the absence of direct experimental data, a theoretical conformational analysis can be hypothesized based on the structures of analogous compounds. For instance, in the crystal structure of 2-acetoxy-6-methylbenzoic acid, significant steric hindrance between the substituents at the 2 and 6 positions and the carboxylic acid group forces the carboxyl group to rotate out of the plane of the benzene ring. researchgate.net A similar effect would be anticipated for this compound. The bulky isobutoxy group would likely induce a substantial dihedral angle between the plane of the carboxylic acid and the aromatic ring.

To provide a definitive and detailed conformational analysis, experimental determination of the crystal structure of this compound via X-ray diffraction is necessary. Such a study would provide the precise atomic coordinates, from which all geometric parameters can be derived.

Computational Chemistry and Molecular Modeling Studies of 2 Isobutoxy 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted benzoic acids and related molecules. stevens.edunih.govnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used to investigate the electronic structure and properties of organic acids. nih.govjocpr.com For 2-Isobutoxy-6-methylbenzoic acid, DFT would be used to calculate its total energy, dipole moment, and the distribution of electrons, providing a comprehensive picture of its molecular properties.

A crucial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure—the lowest energy conformation. For this compound, significant steric hindrance is expected between the bulky isobutoxy group, the methyl group, and the carboxylic acid group, all positioned on adjacent carbons of the benzene (B151609) ring.

Conformational analysis involves studying the energetics of different spatial arrangements (rotamers). lumenlearning.com Due to the steric strain, the carboxylic acid and isobutoxy groups are likely forced out of the plane of the benzene ring. A study on the closely related 2-acetoxy-6-methylbenzoic acid revealed that substitution at the C(6) position causes significant conformational changes in the carboxyl and adjacent groups to relieve steric pressure. researchgate.net Similarly, for this compound, DFT calculations would explore the rotation around the C-O bond of the isobutoxy group and the C-C bond of the carboxylic acid group to identify the most stable conformer. The analysis would likely show a non-planar arrangement as the global minimum energy structure.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to verify experimental findings or to identify a molecule.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. stevens.eduidc-online.com For this compound, the predicted shifts would be sensitive to the molecule's final optimized geometry. The proton of the carboxylic acid would be expected at a high chemical shift, while the protons on the isobutoxy group and the methyl group would have characteristic shifts influenced by their local electronic environments. Comparing computed shifts with experimental data can help confirm the structure. nih.gov

IR Frequencies: The vibrational frequencies from an infrared (IR) spectrum can also be calculated. nist.govnist.gov These theoretical frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid group, C-O stretches of the ether linkage, and C-H stretches of the aromatic and aliphatic parts.

The table below illustrates the kind of data that would be generated from such a predictive study.

Parameter TypePredicted Value / ObservationAffected Functional Group(s)
¹H NMR Shift~10-13 ppmCarboxylic Acid (-COOH)
¹H NMR Shift~3.8 ppm (doublet)Methylene (B1212753) (-OCH₂-)
¹H NMR Shift~2.3 ppm (singlet)Methyl (-CH₃)
¹³C NMR Shift~170 ppmCarbonyl (-COOH)
IR Frequency~1700 cm⁻¹Carbonyl Stretch (C=O)
IR Frequency~2500-3300 cm⁻¹ (broad)Hydroxyl Stretch (O-H)
IR Frequency~1250 cm⁻¹C-O Ether Stretch

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups.

Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within the molecule and which regions are most likely to participate in chemical reactions.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution on the surface of a molecule. actascientific.com It is used to predict how a molecule will interact with other charged species. The MEPS map is color-coded: red areas indicate negative electrostatic potential (regions rich in electrons, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (regions that are electron-poor, susceptible to nucleophilic attack).

For this compound, the MEPS map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, as these are the most electronegative atoms. actascientific.com The most positive potential (blue) would be located on the acidic proton of the carboxylic acid group, highlighting its propensity to be donated in an acid-base reaction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. In this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the benzene ring and the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be centered on the π*-system of the benzene ring and the carbonyl group of the carboxylic acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. Computational analysis provides the energies of these orbitals and their spatial distribution.

Molecular OrbitalDescriptionPredicted LocationImplication
HOMO Highest Occupied Molecular Orbitalπ-system of the benzene ring, oxygen atomsActs as an electron donor in reactions
LUMO Lowest Unoccupied Molecular Orbitalπ*-system of the benzene ring and carbonyl groupActs as an electron acceptor in reactions
HOMO-LUMO Gap Energy difference (ΔE)E(LUMO) - E(HOMO)Indicates chemical reactivity and stability

Note: This table describes the expected characteristics of the frontier orbitals for this type of molecule based on FMO theory.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying electron delocalization effects, such as hyperconjugation, which contribute to molecular stability. uni-muenchen.dewikipedia.org

The strength of these hyperconjugative interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO. longdom.org A higher E(2) value indicates a stronger interaction. For instance, the interaction between a C-H σ bond and an adjacent C=C π* orbital would be represented as σ(C-H) → π*(C=C).

σ(C-H) → π(C-C)ring*: Delocalization from the C-H bonds of the methyl and isobutoxy groups into the antibonding π orbitals of the aromatic ring.

σ(C-C) → π(C-C)ring*: Delocalization from the C-C single bonds of the isobutoxy group into the ring's π-system.

n(O) → σ(C-C): Intramolecular delocalization from the lone pairs (n) of the oxygen atoms in the isobutoxy and carboxylic acid groups to adjacent antibonding σ orbitals.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in the solid state or in solution is crucial for understanding its physical properties and biological activity. Computational modeling allows for the detailed investigation of these intermolecular forces.

Carboxylic acids are well-known for forming strong hydrogen bonds, and this compound is no exception. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.gov

Computational models can predict the geometry and strength of these hydrogen bonds. For substituted benzoic acids, the formation of these dimers is a common and energetically favorable motif. nih.gov The presence of the bulky isobutoxy and methyl groups at the 2 and 6 positions may introduce steric hindrance that could potentially influence the planarity and strength of this dimeric structure, a factor that can be quantified through computational analysis.

Beyond classical hydrogen bonds, weaker non-covalent interactions (NCIs) play a significant role in the structure and function of molecules. rsc.org These interactions, though individually weak, can collectively have a substantial impact on molecular recognition and crystal packing. researchgate.netnih.gov For this compound, several types of NCIs are plausible:

C-H…π Interactions : The alkyl C-H bonds of the isobutoxy and methyl groups can interact with the electron-rich π-system of the benzene ring of a neighboring molecule. nih.gov These interactions are known to contribute to the stability of protein structures and molecular crystals. nih.gov

π-π Stacking Interactions : The aromatic rings of two molecules can stack on top of each other. The geometry of this stacking can be parallel, T-shaped, or parallel-displaced. The introduction of substituents on the ring influences the electronic nature and, consequently, the preferred mode and strength of π-π stacking. nih.gov

n → π Interactions: This is a weaker, non-covalent interaction where a lone pair of electrons (n) from an atom like oxygen can interact with an adjacent antibonding π orbital. rsc.org In this compound, the lone pairs on the oxygen atoms could potentially engage in such interactions.

Computational tools can map and quantify these weak interactions, providing a comprehensive understanding of the forces that govern the supramolecular assembly of this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method is instrumental in drug discovery and for elucidating the mechanism of action of bioactive molecules.

Molecular docking simulations can be used to screen this compound against a library of known protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

While specific docking studies for this compound are not detailed in the provided search results, the methodology would involve preparing the 3D structure of the molecule and the target receptor. The docking algorithm would then explore the conformational space of the ligand within the binding pocket to identify low-energy binding modes. The results would be presented as a ranked list of poses, with associated binding energy estimates.

The following table summarizes the potential interactions that could be elucidated through molecular docking:

Receptor TargetPotential Interacting Groups of this compoundPotential Interacting Residues in ReceptorType of Interaction
S1P5 Receptor Carboxylic AcidBasic residues (e.g., Arginine, Lysine)Ionic, Hydrogen Bonding
Isobutoxy GroupHydrophobic residues (e.g., Leucine, Isoleucine, Valine)Hydrophobic
Methyl GroupHydrophobic residuesHydrophobic
Aromatic RingAromatic residues (e.g., Phenylalanine, Tyrosine)π-π Stacking
Retinoic Acid Receptors (RARs) Carboxylic AcidPolar/Basic residues (e.g., Arginine, Serine)Hydrogen Bonding, Ionic
Isobutoxy GroupHydrophobic pocketHydrophobic
Methyl GroupHydrophobic pocketHydrophobic

These computational predictions provide valuable hypotheses that can be tested experimentally to validate the binding mode and affinity of this compound for these and other biological targets.

Rational Design of Modified Analogues based on Docking Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. The insights gained from these predictions are crucial for the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties.

The process of rational design based on docking insights typically involves the following steps:

Identification of Key Interactions: Docking simulations of the parent molecule, this compound, into the binding site of a target protein would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. For instance, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or histidine. The isobutoxy and methyl groups would likely engage in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR) Analysis: By analyzing the docking pose, chemists can hypothesize which parts of the molecule are most important for binding. This forms the basis of a structure-activity relationship, where modifications to the chemical structure are correlated with changes in biological activity.

In Silico Modification and Re-docking: Guided by the SAR analysis, new analogues are designed in silico by modifying the parent structure. These modifications could include:

Altering the Alkoxy Chain: The isobutoxy group could be replaced with other alkyl or aryl ethers to explore the size and shape of the hydrophobic pocket.

Varying the Substitution on the Benzoic Acid Ring: The methyl group could be replaced with other substituents (e.g., halogens, larger alkyl groups) to probe for additional interactions.

Modifying the Carboxylic Acid: While often crucial for binding, the carboxylic acid could be replaced with bioisosteres (e.g., tetrazole) to improve metabolic stability or cell permeability.

These newly designed virtual compounds are then docked into the same protein binding site to predict their binding affinity and orientation. The goal is to identify modifications that lead to more favorable interactions and, theoretically, higher potency.

The following table provides a hypothetical example of how docking insights could guide the rational design of analogues of this compound. The predicted binding affinity is often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Compound NameModification from Parent CompoundRationale based on Hypothetical Docking InsightsPredicted Docking Score (kcal/mol)
This compound Parent CompoundBaseline interaction-7.5
2-Cyclobutoxy-6-methylbenzoic acidIsobutoxy group replaced with a cyclobutoxy groupTo explore a more constrained hydrophobic interaction in the binding pocket.-7.8
2-Isobutoxy-6-ethylbenzoic acidMethyl group replaced with an ethyl groupTo probe for additional hydrophobic contact in a nearby sub-pocket.-7.2
2-Isobutoxy-6-chlorobenzoic acidMethyl group replaced with a chloro groupTo introduce a potential halogen bond interaction with a backbone carbonyl.-8.1
5-(2-Isobutoxy-6-methylbenzoyl)tetrazoleCarboxylic acid group replaced with a tetrazole bioisostereTo maintain the key hydrogen bonding interaction while potentially improving pharmacokinetic properties.-7.6

Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 Isobutoxy 6 Methylbenzoic Acid Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

Alkoxy substituents are crucial in the design of therapeutic compounds as they can significantly influence receptor binding and biological activity. mdpi.com In derivatives of benzoic acid, the nature of the alkoxy group—its size, shape, and lipophilicity—can modulate how the molecule fits into a receptor's binding pocket. The isobutoxy group in 2-isobutoxy-6-methylbenzoic acid, being larger and more lipophilic than smaller groups like methoxy (B1213986) or ethoxy, can enhance binding to receptors with hydrophobic pockets.

The position and nature of alkoxy substituents can also affect the electronic properties of the aromatic ring, which in turn influences reactivity and interaction with target proteins. researcher.life Studies on various aromatic compounds have shown that alkoxy groups can act as weak directing groups in chemical reactions, a principle that underscores their electronic influence. mdpi.com For instance, research on phthalocyanines demonstrated that introducing alkoxy substituents can tune the electronic properties of the molecule. This principle is applicable when designing derivatives to have specific electronic distributions for optimal receptor engagement.

Table 1: Comparison of Alkoxy Group Properties and Potential Impact on Activity

Alkoxy Group Size Lipophilicity (Estimated) Potential Influence on Receptor Interaction
Methoxy Small Low May favor interactions in smaller, more polar binding pockets.
Ethoxy Medium Moderate Provides a balance of size and lipophilicity.
Isobutoxy Large High Enhances binding to larger, hydrophobic pockets; may improve membrane permeability.
Benzyloxy Very Large Very High Can introduce additional aromatic interactions (e.g., pi-stacking) and significantly increase lipophilicity.

This table provides a conceptual overview based on general chemical principles.

The position of substituents on the benzoic acid ring is a critical determinant of a molecule's three-dimensional shape and its biological function. The 6-methyl group in this compound, being positioned ortho to the carboxylic acid, introduces significant steric hindrance. A crystallographic study on the related compound 2-acetoxy-6-methylbenzoic acid (6-methylaspirin) revealed that this steric clash forces the carboxyl group to rotate significantly out of the plane of the benzene (B151609) ring. researchgate.net This enforced non-planar conformation is a key design feature that distinguishes it from analogues like aspirin, where the carboxyl group is more coplanar with the ring. researchgate.net

This fixed, twisted conformation can be crucial for receptor selectivity, as it presents the functional groups in a specific spatial arrangement for interaction with a target protein. The positioning of other substituents on the aromatic ring can further refine this interaction. For example, adding electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, affecting its binding affinity and intrinsic activity. researchgate.net

Table 2: Effect of 6-Methyl Substituent on Carboxyl Group Conformation

Compound Torsion Angle (Carboxyl vs. Benzene Ring) Source
2-Acetoxybenzoic acid (Aspirin) ~178.2° (Nearly coplanar) researchgate.net
2-Acetoxy-6-methylbenzoic acid (6-Methylaspirin) ~44.7° (Significantly rotated) researchgate.net

This data illustrates how an ortho-methyl group dramatically alters the molecular geometry, a principle directly applicable to this compound.

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The isobutoxy group imparts a significant degree of lipophilicity to the this compound molecule. This property is essential for crossing biological membranes to reach intracellular targets. Furthermore, intramolecular hydrogen bonds (IMHBs) can also increase a molecule's lipophilicity by masking polar functional groups. researchgate.net

The carboxylic acid moiety is a primary site for hydrogen bonding. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows it to form strong, directional interactions with amino acid residues such as arginine, lysine (B10760008), or histidine within a receptor's binding site. In some structures, intramolecular hydrogen bonds can form between the carboxylic acid and an ortho-hydroxyl or ortho-alkoxy group, which can rigidify the molecule's conformation and influence its binding geometry. nih.gov The interplay between the molecule's lipophilic character and its specific hydrogen bonding capacity is a key factor in determining its affinity and efficacy at a given biological target. researchgate.net

Investigations of Specific Receptor Interactions and Agonist/Antagonist Activity

The structural features of this compound derivatives make them candidates for interacting with specific receptor families, notably those that bind endogenous ligands with a carboxylic acid head group and a lipophilic tail.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that are activated by the bioactive lipid S1P. nih.govnih.gov These receptors are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. nih.gov The natural ligand, S1P, possesses a polar head group (phosphate) and a long, lipophilic hydrocarbon tail.

While direct studies of this compound with S1P receptors are not detailed in the provided literature, the general structure of the compound—a polar, acidic head (benzoic acid) and a lipophilic tail (isobutoxy-methyl-phenyl)—mimics the amphipathic nature of S1P. This structural analogy suggests that derivatives of this scaffold could potentially be designed to interact with S1P receptors. The specific substitution pattern would be critical for determining which of the five S1P receptor subtypes (S1P1-5) it might bind to and whether it would act as an agonist (activator) or antagonist (blocker).

Retinoic Acid Receptors (RARs) are nuclear receptors that are activated by all-trans-retinoic acid (ATRA), a metabolite of vitamin A. wikipedia.org RARs play a vital role in cell differentiation, proliferation, and embryonic development. nih.gov They function by forming a heterodimer with Retinoid X Receptors (RXRs) and binding to specific DNA sequences to regulate gene transcription. wikipedia.orgtocris.com

The natural ligand, ATRA, features a carboxylic acid group, which is essential for its binding and activity. medchemexpress.com Many synthetic RAR modulators have been developed based on a benzoic acid scaffold, which acts as a bioisostere for the carboxylic acid portion of ATRA. The this compound structure fits this general template. The specific substitution pattern on the aromatic ring is critical for determining selectivity among the three RAR isotypes (RARα, RARβ, and RARγ). wikipedia.org The rigid, out-of-plane orientation of the carboxylic acid group, induced by the 6-methyl substituent, would present a unique conformation to the ligand-binding domain of the receptor, potentially leading to novel selectivity profiles compared to more flexible analogues. researchgate.net

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Exploration of Other Preclinical Biological Activities

Antiartherogenic and Vasodilatory Effects

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Relevance as Biochemical Probes

Derivatives of this compound hold potential for development as biochemical probes, tools designed to study biological systems. The core structure, a substituted benzoic acid, is a common scaffold in medicinal chemistry. For instance, the related compound 6-methylsalicylic acid serves as a key structural moiety and precursor for various natural products, and chemical probes based on this structure have been used to investigate biosynthetic pathways. caymanchem.com

For a derivative of this compound to function as a biochemical probe, it would typically be modified to include a reporter group (e.g., a fluorophore, biotin, or a radioisotope) or a reactive group for covalent labeling. The isobutoxy and methyl groups on the phenyl ring can be systematically altered to fine-tune the molecule's affinity and selectivity for a specific biological target, such as an enzyme or receptor. The carboxylic acid group provides a key interaction point, often for binding to positively charged residues like arginine or lysine in a protein's active site.

The design of such probes would focus on balancing the structural requirements for target binding with the properties needed for experimental utility. The table below outlines potential modifications and their relevance in creating biochemical probes from this scaffold.

Structural ComponentPotential ModificationRationale for Use as a Biochemical Probe
Carboxylic Acid Esterification or AmidationMasks the negative charge to improve cell permeability; can be designed as a pro-probe that is activated by intracellular esterases.
Isobutoxy Group Replacement with other alkoxy groups or functionalized chainsModulates lipophilicity and steric fit to enhance target selectivity. The chain could be terminated with a reporter tag.
Aromatic Ring Introduction of additional substituents (e.g., nitro, amino)Alters electronic properties and provides handles for attaching photo-cross-linking groups to identify binding partners.

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models

The preclinical pharmacokinetic profile of a compound assesses its absorption, distribution, metabolism, and excretion (ADME). For this compound, this profile would be predicted based on its structure as a lipophilic carboxylic acid.

Absorption and Distribution Studies (e.g., Blood-Brain Barrier Penetration)

The absorption and distribution of this compound are governed by its physicochemical properties. As a carboxylic acid, its ionization state is pH-dependent. In the acidic environment of the stomach, it would be largely in its neutral, more lipid-soluble form, facilitating absorption.

Penetration of the blood-brain barrier (BBB) is a critical distribution parameter for centrally acting agents. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.gov For a molecule to cross the BBB via passive diffusion, it generally needs to be small, uncharged, and sufficiently lipophilic. While the isobutoxy group on this compound increases its lipophilicity compared to simpler benzoic acids, the presence of the carboxylic acid group is a significant hurdle. At physiological pH (around 7.4), the carboxyl group will be ionized (negatively charged), which severely limits passive diffusion across the BBB. nih.gov Therefore, significant penetration into the central nervous system would not be expected unless the compound is a substrate for an active influx transporter.

Metabolic Stability and Cytochrome P450 Enzyme Interactions

Metabolic stability determines a compound's persistence in the body and influences its half-life and bioavailability. The metabolism of this compound in animal models would likely involve several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Potential metabolic pathways include:

O-dealkylation: The isobutoxy group is a prime target for oxidative O-dealkylation by CYP enzymes, which would cleave the isobutyl group to yield 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid) and isobutyraldehyde.

Hydroxylation: The aromatic ring or the methyl group could undergo hydroxylation, creating more polar metabolites that are more easily excreted.

Conjugation: The carboxylic acid group is susceptible to phase II conjugation reactions, particularly glucuronidation, to form a water-soluble glucuronide conjugate.

The table below summarizes these predicted metabolic transformations.

Metabolic PathwayEnzyme FamilyResulting MetaboliteConsequence
Oxidative O-Deisobutylation Cytochrome P4502-hydroxy-6-methylbenzoic acidFormation of a potentially active or inactive phenolic metabolite.
Aliphatic/Aromatic Hydroxylation Cytochrome P450Hydroxylated derivativesIncreased polarity for excretion.
Glucuronidation UGTs (UDP-glucuronosyltransferases)Benzoic acid glucuronideHighly water-soluble conjugate, readily excreted in urine or bile.

Interactions with specific CYP isozymes (e.g., inhibition or induction) would require experimental testing, as these interactions can lead to drug-drug interactions if the compound is co-administered with other medications.

Plasma Protein Binding Characteristics

Once absorbed into the bloodstream, many drugs bind to plasma proteins, primarily albumin for acidic compounds and alpha-1-acid glycoprotein (B1211001) for basic compounds. youtube.com This binding is reversible, and only the unbound (free) fraction of the drug is pharmacologically active and available to distribute to tissues or be eliminated. youtube.comyoutube.com

As an organic acid, this compound is expected to bind to serum albumin. The extent of this binding is strongly influenced by lipophilicity; for structurally similar benzoic and phenylacetic acids, a higher partition coefficient (a measure of lipophilicity) correlates with a higher percentage of protein binding. nih.gov Given the presence of the isobutoxy group, this compound is more lipophilic than simple benzoic acid and is therefore predicted to exhibit a significant degree of plasma protein binding. High protein binding (>99%) would limit the free fraction of the compound, reducing its volume of distribution and potentially prolonging its half-life by protecting it from metabolism and renal excretion.

Compound ClassPrimary Binding ProteinExpected Binding of this compoundImplication of High Binding
Acidic DrugsAlbuminHigh, due to acidic nature and lipophilic isobutoxy group.Low free drug concentration, restricted distribution to tissues, lower rate of clearance.

Environmental Behavior and Biogeochemical Cycling of 2 Isobutoxy 6 Methylbenzoic Acid

Environmental Partitioning and Distribution

The partitioning of 2-Isobutoxy-6-methylbenzoic acid in the environment determines its distribution across air, water, soil, and biota. Key factors influencing this distribution include its sorption to solid matrices and its tendency to volatilize.

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. This process is largely influenced by the compound's hydrophobicity and the organic carbon content of the soil. For ionizable compounds like this compound, the pH of the environment also plays a crucial role.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its mobility in water. The sorption of benzoic acid and its derivatives has been shown to be significantly influenced by soil organic matter and the presence of metal oxides. For instance, studies on other substituted benzoic acids have demonstrated that sorption increases with higher organic carbon content and in the presence of iron and aluminum oxides. The isobutoxy group in this compound is expected to increase its hydrophobicity compared to unsubstituted benzoic acid, likely leading to a higher affinity for organic matter in soil and sediment.

Predicted Physicochemical Properties Influencing Sorption:

PropertyPredicted ValueMethod
LogKow (Octanol-Water Partition Coefficient) 3.5Molinspiration
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 457 L/kgKOWWIN v1.67

Note: These values are predicted using QSAR models and have not been experimentally verified.

The predicted LogKow of 3.5 suggests a moderate potential for partitioning into organic phases. The predicted Koc value further supports the likelihood of significant sorption to soil and sediment, which would limit its transport through the aqueous phase.

Volatilization from water and soil surfaces is another important process that determines the environmental distribution of a chemical. This is governed by the compound's vapor pressure and its Henry's Law Constant.

Given its carboxylic acid functional group, this compound is expected to have a relatively low vapor pressure. The Henry's Law Constant, which describes the partitioning between air and water, is also predicted to be low, suggesting that volatilization from aqueous environments is not a major environmental fate process.

Predicted Properties for Volatilization and Atmospheric Fate:

PropertyPredicted ValueMethod
Vapor Pressure 1.1 x 10⁻⁴ mm Hg at 25°CKOWWIN v1.67
Henry's Law Constant 1.5 x 10⁻⁷ atm-m³/mole at 25°CHENRYWIN v3.20
Atmospheric OH Rate Constant 2.5 x 10⁻¹¹ cm³/molecule-secAOPWIN v1.92
Atmospheric Half-life 4.3 hours (assuming 1.5 x 10⁶ OH/cm³)AOPWIN v1.92

Note: These values are predicted using QSAR models and have not been experimentally verified.

Once in the atmosphere, the primary degradation pathway for organic compounds is reaction with hydroxyl radicals (•OH). The predicted atmospheric half-life of this compound due to reaction with •OH is relatively short, suggesting that any portion of the compound that does volatilize would be rapidly degraded.

Biotransformation and Abiotic Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to both biological and non-biological degradation processes.

Microbial degradation is a key process for the removal of organic compounds from soil and water. The structure of this compound, a substituted benzoic acid, suggests that it is likely to be biodegradable.

Studies on the microbial degradation of structurally similar compounds, such as 2-methylbenzoic acid, have shown that bacteria like Pseudomonas cepacia can utilize them as a sole carbon source. researchgate.net The degradation pathway for 2-methylbenzoic acid involves dioxygenation of the aromatic ring, followed by ring cleavage. researchgate.net It is plausible that a similar pathway could be involved in the breakdown of this compound. The initial steps would likely involve hydroxylation of the benzene (B151609) ring, followed by cleavage of the ether bond of the isobutoxy group and subsequent metabolism of the resulting intermediates. The presence of the methyl group may also be a site for oxidative attack.

Hydrolysis is the breakdown of a chemical by reaction with water. The ether linkage in the isobutoxy group of this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

The predicted LogKow for this compound is 3.5. This value suggests a moderate potential for bioaccumulation. The bioconcentration factor (BCF) is another important parameter, which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

Predicted Bioaccumulation Potential:

PropertyPredicted ValueMethod
LogKow 3.5Molinspiration
Bioconcentration Factor (BCF) 138BCFBAF v3.01

Note: These values are predicted using QSAR models and have not been experimentally verified.

The predicted BCF value of 138 is below the threshold that typically raises significant concern for bioaccumulation (usually BCF > 1000). However, it is important to note that these are predicted values and actual bioaccumulation could be influenced by factors such as the organism's metabolism and elimination rates.

Mechanistic Insights into Uptake and Depuration in Aquatic Organisms

Currently, there is a notable absence of specific research literature detailing the mechanistic insights into the uptake and depuration of this compound in aquatic organisms. The processes by which this compound might be absorbed, distributed, metabolized, and excreted by fish, invertebrates, or other aquatic life have not been empirically determined.

Generally, the uptake of organic acids in aquatic species is influenced by factors such as the compound's octanol-water partition coefficient (Kow), its acid dissociation constant (pKa), and the pH of the surrounding water. These parameters govern the compound's lipophilicity and its predominant form (ionized or non-ionized), which in turn affects its ability to permeate biological membranes. Depuration, the process of eliminating a substance, is often a combination of metabolic transformation and direct excretion. Without specific studies on this compound, any discussion on its uptake and depuration kinetics remains speculative and would require dedicated experimental investigation.

Predictive Models for Environmental Bioaccumulation

Predictive models are crucial tools for estimating the potential of a chemical to accumulate in the tissues of organisms. These models often rely on quantitative structure-activity relationships (QSARs) that correlate the physicochemical properties of a substance with its bioaccumulation factor (BAF) or bioconcentration factor (BCF).

For this compound, the development and application of such predictive models are hampered by the lack of empirical data. While general models for the bioaccumulation of organic acids exist, their accuracy for a specific, unstudied compound is uncertain. Key inputs for these models would include experimentally determined values for Kow and pKa, as well as data on its environmental persistence and transformation pathways. The table below outlines the theoretical data points that would be necessary for robust modeling.

Table 1: Essential Parameters for Predictive Bioaccumulation Modeling of this compound

ParameterDescriptionRelevance to Bioaccumulation Modeling
Octanol-Water Partition Coefficient (Log Kow)Measures the lipophilicity of the compound.Higher Log Kow values often correlate with a greater potential for bioaccumulation in fatty tissues.
Acid Dissociation Constant (pKa)Indicates the pH at which the acid is 50% ionized.The ionization state affects membrane permeability and thus uptake from the environment.
Environmental Half-Life (t1/2)The time required for the concentration of the compound to decrease by half in a specific environmental compartment (e.g., water, sediment).Longer half-lives increase the exposure time for organisms, potentially leading to higher bioaccumulation.
Metabolic Transformation Rate in BiotaThe rate at which the compound is broken down within an organism.Rapid metabolism can significantly reduce the extent of bioaccumulation.

Without these foundational data points for this compound, any predictive modeling would carry a high degree of uncertainty.

Ecophysiological Impact Assessment (Mechanistic Level)

The assessment of ecophysiological impacts at a mechanistic level seeks to understand how a chemical substance interferes with the fundamental biological processes of organisms in their environment.

Effects on Microbial Communities

The influence of this compound on the structure and function of microbial communities in soil and aquatic environments is not documented in the scientific literature. Such studies would typically involve exposing microbial consortia to the compound and observing changes in species diversity, population dynamics, and key metabolic activities such as respiration, nitrogen fixation, and decomposition. The potential for this compound to serve as a carbon source for some microorganisms or to act as an inhibitor of essential enzymatic pathways is unknown.

Interactions with Plant Systems

There is no available research on the specific interactions between this compound and plant systems. Investigations in this area would focus on aspects such as phytotoxicity, uptake by roots, translocation within the plant, and potential impacts on physiological processes like photosynthesis, germination, and growth. The structural characteristics of the molecule, including the presence of a carboxylic acid group and an isobutoxy group, suggest it could have biological activity, but empirical data are required to determine the nature and extent of its effects on plants.

Applications in Materials Science and Industrial Chemistry Beyond Basic Identification

Role as a Synthetic Building Block for Advanced Materials

Substituted benzoic acids are fundamental components in the synthesis of a wide array of advanced materials. The carboxylic acid group provides a reactive handle for incorporation into polymer chains or for attachment to surfaces. For instance, aromatic carboxylic acids are used to create polyesters and polyamides with enhanced thermal stability and rigidity. The isobutoxy and methyl groups of 2-Isobutoxy-6-methylbenzoic acid would be expected to influence the properties of such polymers, potentially leading to materials with modified solubility, processability, and thermal characteristics.

Use as a Chemical Reagent in Specialized Organic Transformations

In the realm of organic synthesis, carboxylic acids and their derivatives are indispensable reagents. While direct evidence for this compound is scarce, related compounds such as 2-alkoxy-6-methylbenzoic acids are known to participate in various specialized transformations. The steric hindrance provided by the ortho-substituents can influence the regioselectivity of reactions on the aromatic ring or at the carboxylic acid group.

This compound could be converted into the corresponding acid chloride, ester, or amide, which are common intermediates in organic synthesis. rsc.org For example, amides derived from carboxylic acids are precursors in the synthesis of more complex molecules. The specific steric and electronic environment of this compound could offer unique advantages in directing the outcomes of complex synthetic sequences.

Potential as an Intermediate in the Synthesis of Agrochemicals or Other Fine Chemicals

Many commercial agrochemicals and fine chemicals are complex molecules built from simpler, functionalized building blocks. Benzoic acid derivatives are frequently employed as key intermediates in the synthesis of herbicides, insecticides, and fungicides. For example, 2-methyl-3-methoxybenzoic acid is a known intermediate in the synthesis of the insecticide methoxyfenozide. google.com The structural similarity suggests that this compound could also serve as a valuable precursor in the development of new agrochemicals.

The field of fine chemicals, which includes pharmaceuticals, fragrances, and specialty polymers, often relies on bespoke building blocks to achieve specific molecular architectures and functionalities. caymanchem.com The distinct substitution pattern of this compound makes it a candidate for the synthesis of novel compounds in these areas. For instance, the synthesis of 2-propoxy-5-methylbenzoic acid, a structurally related compound, has been explored for its potential applications. nih.govnist.gov

Development of Novel Industrial Processes Utilizing this compound

The development of new industrial processes often hinges on the availability of novel starting materials and reagents that can offer improved efficiency, selectivity, or access to new products. While no industrial processes currently report the use of this compound, its potential utility can be envisioned.

For example, its properties could be advantageous in the formulation of new resins, coatings, or as an additive to modify the properties of existing materials. The synthesis of this compound would likely involve the alkylation of a corresponding hydroxybenzoic acid, a common industrial reaction type. The development of an efficient, large-scale synthesis of this compound would be a prerequisite for its adoption in any industrial process.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Isobutoxy-6-methylbenzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For instance, esterification of 6-methylsalicylic acid with isobutyl bromide in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux conditions is a typical route. Reaction temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents are critical for minimizing side products like di-alkylated derivatives . Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. How does the solubility profile of this compound influence its experimental handling?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolution in DMSO followed by dilution into aqueous media is advised to avoid precipitation. Solubility testing via UV-Vis spectroscopy or gravimetric analysis under inert atmospheres (to prevent degradation) is essential for protocol standardization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., isobutoxy group at C2, methyl at C6). Aromatic proton signals in the 6.5–7.5 ppm range and methyl groups at ~1.2 ppm (isobutyl) and ~2.3 ppm (C6-methyl) are diagnostic.
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) help distinguish between acid and ester forms.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the isobutoxy group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-Iodo-6-methoxybenzoic acid) show that bulkier alkoxy groups (e.g., isobutoxy vs. methoxy) reduce electrophilicity at the aromatic ring due to steric hindrance and electron-donating effects. Kinetic studies using Hammett plots or DFT calculations can quantify substituent effects. For example, the isobutoxy group’s +I effect may deactivate the ring, requiring harsher conditions (e.g., elevated temperatures or stronger nucleophiles) for substitution .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or electron density maps may arise from disorder in the isobutoxy chain. Refinement using SHELXL (with anisotropic displacement parameters) and twin-law analysis (for twinned crystals) improves model accuracy. High-resolution synchrotron data (≤0.8 Å) and Hirshfeld surface analysis further validate packing interactions .

Q. How can researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions in SAR (e.g., varying IC₅₀ values across assays) may stem from differences in cell permeability or metabolic stability. Standardize protocols by:

  • Using isogenic cell lines to minimize genetic variability.
  • Incorporating stability assays (e.g., microsomal incubation) to assess metabolic degradation.
  • Applying multivariate statistical analysis (e.g., PCA) to disentangle substituent effects .

Q. What environmental considerations are critical for large-scale synthesis, given limited ecotoxicological data?

  • Methodological Answer : While specific data on this compound are scarce, analog studies (e.g., methoxybenzoic acids) suggest moderate persistence in soil. Implement green chemistry principles:

  • Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water.
  • Use life-cycle assessment (LCA) tools to evaluate waste streams.
  • Conduct in silico ecotoxicity predictions (e.g., EPA EPI Suite) to prioritize lab testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.